1-(9H-Fluoren-2-YL)hexadecan-1-one

Description

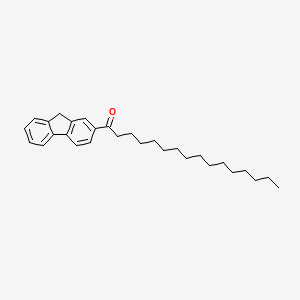

1-(9H-Fluoren-2-yl)hexadecan-1-one is a ketone derivative featuring a 16-carbon aliphatic chain (hexadecan-1-one) attached to the 2-position of a fluorene moiety. The fluorene group imparts aromaticity and planar rigidity, while the long alkyl chain contributes to hydrophobicity, likely influencing solubility, membrane permeability, and intermolecular interactions. Such compounds are often explored in materials science, medicinal chemistry, and organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No. |

391879-29-1 |

|---|---|

Molecular Formula |

C29H40O |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

1-(9H-fluoren-2-yl)hexadecan-1-one |

InChI |

InChI=1S/C29H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(30)25-20-21-28-26(23-25)22-24-17-15-16-18-27(24)28/h15-18,20-21,23H,2-14,19,22H2,1H3 |

InChI Key |

FOAOIJPFUKAEET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-2-YL)hexadecan-1-one typically involves the reaction of 9H-fluorene with a hexadecanone derivative. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene is reacted with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-2-YL)hexadecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives of the hexadecanone chain.

Substitution: Halogenated, nitrated, or alkylated fluorenes.

Scientific Research Applications

1-(9H-Fluoren-2-YL)hexadecan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds and polymers.

Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-2-YL)hexadecan-1-one depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, binding to specific proteins or nucleic acids. The fluorene core can also participate in π-π stacking interactions, which can influence its binding affinity and specificity . The hexadecanone chain may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(9H-Fluoren-2-yl)hexadecan-1-one with structurally related compounds, highlighting key differences in chain length, substituents, and functional groups:

*Estimated based on fluorene (C₁₃H₁₀) and hexadecanone (C₁₆H₃₂O).

Key Observations:

- Chain Length: Increasing the alkyl chain from hexanone (C6) to hexadecanone (C16) enhances lipophilicity, which may improve membrane penetration but reduce aqueous solubility.

- Functional Groups :

- The maleimide group in N-(2-Fluorenyl)maleimide enables conjugation reactions, unlike the inert ketone in the target compound .

- Pyrazoline derivatives (e.g., 14a) exhibit additional hydrogen-bonding sites and electronic effects from the trifluoromethyl group, influencing their NMR spectra and melting points .

- Chalcone derivatives (e.g., FP01) with α,β-unsaturated ketones show antimicrobial and antioxidant activities, suggesting the fluorenyl group’s role in bioactivity .

Docking and Bioactivity:

- A fluorenyl-containing compound, 1-(9H-Fluoren-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-2-ethanone, demonstrated a docking score of −7.0 kcal/mol against Pseudomonas sp., indicating strong binding affinity . This suggests that fluorenyl derivatives may interact effectively with microbial targets.

- Pyrazoline derivatives (e.g., 14a–14c) with trifluoromethyl groups exhibited distinct NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons), reflecting electronic effects from substituents .

Thermal Stability:

- Pyrazoline derivatives (14a, 14b) showed higher melting points (65–72°C) compared to chalcone FP01 (synthesized via room-temperature condensation), indicating enhanced crystalline packing due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.